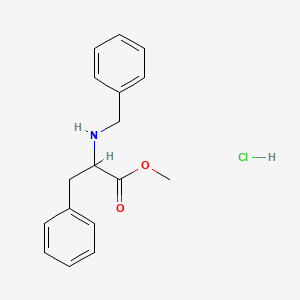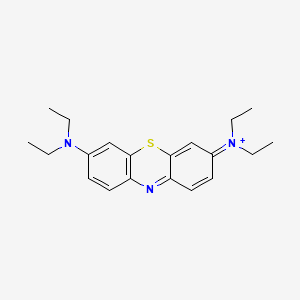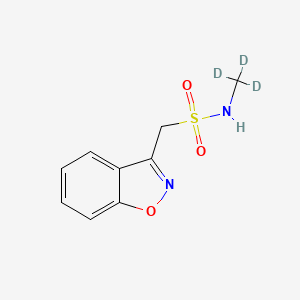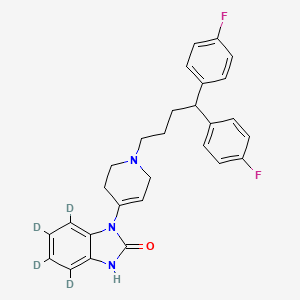![molecular formula C7H11NO4S B12430163 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid: is a bicyclic compound featuring a sulfur atom in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the sulfur atom: The sulfur atom is introduced into the bicyclic core through a sulfonation reaction. This step requires the use of a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under anhydrous conditions.
Oxidation: The sulfur atom is oxidized to form the sulfone group. This can be achieved using an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be done using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to carry out the cyclization, sulfonation, oxidation, and carboxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
化学反应分析
Types of Reactions
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The sulfone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives such as sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: It serves as a probe or ligand in biological studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or proteins.
Pathways Involved: It modulates biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
- 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
- 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile
Uniqueness
- Structural Differences : The position of the carboxylic acid group differentiates 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid from its analogs.
- Chemical Properties : The unique arrangement of functional groups imparts distinct chemical properties, such as reactivity and stability.
- Applications : The specific structure of this compound makes it suitable for certain applications where its analogs may not be as effective.
属性
分子式 |
C7H11NO4S |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)6-5-2-1-3-8(4-5)13(6,11)12/h5-6H,1-4H2,(H,9,10) |
InChI 键 |
VMEAXZONZOBPCO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CN(C1)S(=O)(=O)C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)

![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)


![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)


